molecular formula C10H21N3 B3358377 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine CAS No. 79511-48-1

3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine

Cat. No.: B3358377
CAS No.: 79511-48-1
M. Wt: 183.29 g/mol
InChI Key: QVQMPYMOTYDNMO-UHFFFAOYSA-N
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Description

3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine: is a chemical compound with the molecular formula C10H21N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and allyl bromide.

    Alkylation Reaction: Piperazine is reacted with allyl bromide in the presence of a base such as potassium carbonate to form 1-allylpiperazine.

    Amination Reaction: The 1-allylpiperazine is then reacted with 3-chloropropan-1-amine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents.

    Biology: The compound is studied for its potential use in the development of new antimicrobial agents.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary, but typically include binding to neurotransmitter receptors or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a prop-2-en-1-yl group.

    1-(3-Aminopropyl)piperazine: Similar structure but with an aminopropyl group instead of a prop-2-en-1-yl group.

Uniqueness

  • The presence of the prop-2-en-1-yl group in 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine provides unique reactivity and potential for forming additional derivatives compared to its similar compounds.

Properties

IUPAC Name

3-(4-prop-2-enylpiperazin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQMPYMOTYDNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604140
Record name 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79511-48-1
Record name 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-[3-(4-allyl-1-piperazinyl)propyl]phthalimide (35.6 g) in ethanol (400 ml) was added 100% hydrazine hydrate (14.3 g). The resulting mixture was refluxed with stirring for 2.5 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with ethanol. The filtrate and washing were combined and evaporated under reduced pressure. The residual oil was subjected to column chromatigraphy (aluminum oxide), eluting with a mixture of chloroform and methanol (10:1). The fractions containing the object compound were collected and then evaporated under reduced pressure to give an oil of 3-(4-allyl-1-piperazinyl)propylamine (18.8 g).
Name
N-[3-(4-allyl-1-piperazinyl)propyl]phthalimide
Quantity
35.6 g
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reactant
Reaction Step One
Quantity
14.3 g
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Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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C=CCN1CCN(CCCN2C(=O)c3ccccc3C2=O)CC1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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